alpha-D-Glucosyl Acarbose IMpurity
CAS No.:
Cat. No.: VC16238756
Molecular Formula: C31H53NO23
Molecular Weight: 807.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H53NO23 |
|---|---|
| Molecular Weight | 807.7 g/mol |
| IUPAC Name | 5-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
| Standard InChI | InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)17(40)15(9)38)16(39)22(45)29(49-7)53-26-11(5-35)51-31(23(46)19(26)42)55-27-12(6-36)52-30(24(47)20(27)43)54-25-10(4-34)50-28(48)21(44)18(25)41/h2,7,9-48H,3-6H2,1H3 |
| Standard InChI Key | SLGABGHEBCWPDM-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO |
Introduction
Chemical Identity and Structural Characteristics of α-D-Glucosyl Acarbose Impurities
Molecular Composition and Stereochemistry
α-D-Glucosyl Acarbose impurities are oligosaccharide derivatives characterized by a core acarviosin moiety (4-amino-4,6-dideoxy-α-D-glucopyranose) linked to varying glucose or fructose residues. For instance, α-D-Glucosyl Acarbose D-Fructose Impurity (CAS 1220983-28-7) possesses a molecular formula of C₃₁H₅₃NO₂₃ and a molecular weight of 807.75 g/mol, while α-D-Glucosyl Acarbose 1,1-α,α-Glycoside Impurity (CAS 1013621-73-2) shares the same molecular weight but differs in glycosidic bonding patterns . The acarviosin moiety’s cyclohexenyl group and hydroxyl substitutions are conserved across impurities, but the positioning of α-1,4 or α-1,1 glycosidic linkages distinguishes individual species .
Physicochemical Properties
Predicted physicochemical properties for these impurities include high boiling points (~1216°C) and densities (~1.74 g/cm³), consistent with their polar, non-volatile nature . The pKa of 11.67 suggests weak basicity, likely attributable to the amino group in the acarviosin unit . These properties pose challenges for traditional analytical techniques, necessitating advanced chromatographic methods for separation and quantification.
Table 1: Comparative Physicochemical Data for α-D-Glucosyl Acarbose Impurities
| Property | α-D-Glucosyl Acarbose D-Fructose (CAS 1220983-28-7) | α-D-Glucosyl Acarbose 1,1-α,α-Glycoside (CAS 1013621-73-2) |
|---|---|---|
| Molecular Formula | C₃₁H₅₃NO₂₃ | C₃₁H₅₃NO₂₃ |
| Molecular Weight (g/mol) | 807.75 | 807.75 |
| Boiling Point (°C) | 1215.9 ± 65.0 | Not reported |
| Density (g/cm³) | 1.74 ± 0.1 | Not reported |
| pKa | 11.67 ± 0.20 | Not reported |
Synthesis and Formation Pathways
Raw Materials and Manufacturing Byproducts
The synthesis of acarbose involves microbial fermentation using Actinoplanes strains, followed by enzymatic glycosylation. Impurities like α-D-Glucosyl Acarbose D-Fructose arise from incomplete enzymatic specificity, leading to unintended glycosidic bonds between acarviosin and fructose residues . Raw materials such as maltose and sucrose may contribute to side reactions, particularly under suboptimal pH or temperature conditions .
Stability-Related Degradation
Long-term storage of acarbose formulations can induce hydrolytic cleavage of glycosidic bonds, generating impurities such as α-D-Glucosyl Acarbose 1,1-α,α-Glycoside. Accelerated stability studies have shown that elevated humidity (>75% RH) promotes this degradation, emphasizing the need for controlled storage environments .
| Parameter | HPLC-UV (Ph. Eur.) | HPLC-CAD |
|---|---|---|
| Linear Range (µg/mL) | 50–500 | 10–500 |
| LOQ (% w/w) | 0.15 | 0.10 |
| Precision (%RSD) | 2.5–4.0 | 0.35–1.28 |
| Detection Principle | UV absorption | Aerosol charging |
| Correction Factors Required | Yes | No |
Pharmacological and Regulatory Implications
Global Regulatory Standards
Industrial Synthesis and Supplier Landscape
Supplier Profiles and Applications
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